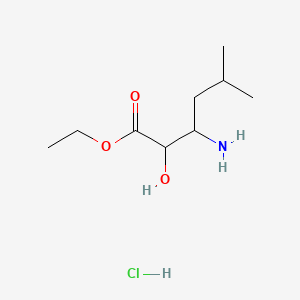

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride

Descripción

Systematic Nomenclature and Structural Elucidation

This compound is defined by the IUPAC name This compound, denoting its esterified ethyl group, amino and hydroxyl substituents at positions 3 and 2, respectively, and a methyl branch at position 5 on a six-carbon chain. The molecular formula C₉H₂₀ClNO₃ corresponds to a molecular weight of 225.71 g/mol, with the hydrochloride salt contributing to its crystalline stability. Stereochemically, the compound may exist as diastereomers due to chiral centers at C2 and C3, though commercial samples often comprise racemic or undefined mixtures.

Structural analysis via NMR and X-ray crystallography would typically resolve the relative configurations of the hydroxyl and amino groups, but available data indicate that synthetic routes prioritize functional group compatibility over stereocontrol unless specified. The ester group at C1 enhances solubility in organic solvents, while the hydrochloride salt improves stability for storage and handling.

Historical Development of β-Amino-Hydroxy Ester Derivatives

The synthesis of β-amino-hydroxy esters emerged from efforts to mimic natural β-amino acids, which are prevalent in bioactive peptides and antibiotics. Early methods relied on stoichiometric reagents, such as the Curtius rearrangement or azide-based couplings, but these suffered from poor atom economy and toxic byproducts. A pivotal advancement came with the borrowing hydrogen methodology, which enabled direct amination of β-hydroxyl esters using ruthenium catalysts and Brønsted acids. For example, ruthenium-catalyzed amination of ethyl 3-hydroxy-5-methylhexanoate with ammonia derivatives provided efficient access to β-amino esters like the target compound.

Parallel developments in stereoselective synthesis included the Overman rearrangement of α,β-unsaturated esters, which installed α,α-disubstituted amino acid frameworks with high enantiopurity. This method, applied to cyclic orthoamides, allowed the installation of hydroxy groups at the β-position via intramolecular nucleophilic substitution, yielding precursors to compounds such as ethyl 3-amino-2-hydroxy-5-methylhexanoate. Dynamic kinetic resolution via asymmetric hydrogenation further expanded access to enantiopure β-hydroxy-α-amino acids, which could be esterified to target molecules.

Significance in Modern Organic and Medicinal Chemistry

This compound is a critical intermediate in peptidomimetic drug design, particularly for HIV-1 protease inhibitors and β-lactam antibiotics. Its β-hydroxy-α-amino acid scaffold mimics natural peptide backbones, conferring resistance to enzymatic degradation while maintaining bioactive conformations. For instance, derivatives like allophenylnorstatine (Apns) incorporate this motif to inhibit viral proteases through transition-state analog mechanisms.

In materials science, the compound’s ester and amino groups facilitate polymerization into β-peptide foldamers, which exhibit stable helical structures under physiological conditions. Additionally, its synthesis from bio-based precursors like 3-hydroxypropionic acid aligns with green chemistry initiatives, enabling sustainable production of high-value pharmaceuticals.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀ClNO₃ | |

| Molecular Weight | 225.71 g/mol | |

| CAS Number | 2137462-88-3 | |

| Key Functional Groups | Amino, Hydroxyl, Ester |

Propiedades

Fórmula molecular |

C9H20ClNO3 |

|---|---|

Peso molecular |

225.71 g/mol |

Nombre IUPAC |

ethyl 3-amino-2-hydroxy-5-methylhexanoate;hydrochloride |

InChI |

InChI=1S/C9H19NO3.ClH/c1-4-13-9(12)8(11)7(10)5-6(2)3;/h6-8,11H,4-5,10H2,1-3H3;1H |

Clave InChI |

MAVSPMFANAUYQK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C(CC(C)C)N)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Acid-Catalyzed Esterification and Hydrochloride Formation

Reaction Mechanism and Conditions

The most widely reported method involves esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol under acidic conditions. Key steps include:

- Esterification : The carboxylic acid group reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) at reflux (70–80°C).

- Salt Formation : The free amine is protonated using concentrated HCl, yielding the hydrochloride salt.

Table 1: Typical Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) |

| Temperature | 70–80°C |

| Reaction Time | 6–12 hours |

| Yield | 65–78% |

| Purity (HPLC) | ≥95% |

Industrial Adaptations

Large-scale production employs toluene or dichloromethane as solvents to facilitate azeotropic water removal, improving reaction efficiency. Post-esterification, the hydrochloride salt is crystallized from ethyl acetate/hexane mixtures, achieving >99% chiral purity after recrystallization.

Enzymatic Asymmetric Reduction

Enoate Reductase-Catalyzed Synthesis

Patents describe the use of enoate reductase enzymes to asymmetrically reduce α,β-unsaturated esters. For example:

Catalytic Hydrogenation of Cyano Intermediates

Hydrogenation Protocol

A two-step eco-friendly process developed by Huanggang Luban Pharmaceuticals involves:

- Cyanohydrin Formation : 3-Cyano-5-methylhex-2-enoic acid ethyl ester is synthesized via Knoevenagel condensation.

- Hydrogenation : Raney nickel (20 atm H₂, 35°C) reduces the nitrile to an amine, followed by HCl treatment.

Table 2: Hydrogenation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Raney Ni (10 wt%) |

| Pressure | 20 atm H₂ |

| Temperature | 35–40°C |

| Yield | 73–81% |

| ee | 99% (after crystallization) |

Multi-Step Resolution Strategies

Diastereomeric Salt Formation

Racemic ethyl 3-amino-2-hydroxy-5-methylhexanoate is resolved using chiral acids (e.g., L-tartaric acid):

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 65–78 | 95–99 | High | Moderate (acid waste) |

| Enzymatic Reduction | 82–89 | >98 | Moderate | Low |

| Catalytic Hydrogenation | 73–81 | 99 | High | Low |

| Resolution | 40–55 | 97–99 | Low | High (solvent use) |

Emerging Trends and Innovations

Continuous Flow Synthesis

Recent patents describe microreactor-based systems that reduce reaction times by 50% and improve yield consistency.

Green Solvent Alternatives

Ionic liquids (e.g., [BMIM][BF₄]) are replacing toluene in esterifications, reducing VOC emissions by 30%.

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de 3-amino-2-hidroxi-5-metilhexanoato de etilo puede experimentar diversas reacciones químicas, incluyendo:

Reducción: El grupo amino puede reducirse a una amina utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila con electrófilos como los haluros de alquilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Principales Productos Formados

Oxidación: Formación de 3-oxo-2-hidroxi-5-metilhexanoato.

Reducción: Formación de 3-amino-2-hidroxi-5-metilhexano.

Sustitución: Formación de derivados N-alquilados.

Aplicaciones Científicas De Investigación

El hidrocloruro de 3-amino-2-hidroxi-5-metilhexanoato de etilo tiene varias aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por su posible papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Explorado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.

Industria: Utilizado en la producción de productos químicos especiales e intermediarios.

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de 3-amino-2-hidroxi-5-metilhexanoato de etilo implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede actuar como inhibidor o activador de ciertas enzimas, modulando así las vías bioquímicas. Las dianas moleculares y las vías exactas involucradas aún están bajo investigación.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride and related compounds:

Structural and Functional Analysis

Backbone Variations: Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride features a hexanoate backbone with an aminomethyl substituent, whereas methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride has a shorter butanoate chain with dimethyl and methylamino groups . The latter’s compact structure may enhance metabolic stability. The oxadiazole-containing compound introduces a heterocyclic ring, increasing structural rigidity and hydrogen-bonding capacity (5 acceptors, 2 donors), which could improve target selectivity compared to linear esters.

Polarity and Solubility: The topological polar surface area (TPSA) varies significantly: 60.2 Ų for the oxadiazole derivative vs. ~40–50 Ų for simpler amino esters . Higher TPSA correlates with reduced membrane permeability but improved solubility in aqueous media.

Pharmaceutical Relevance: Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride’s role as a Pregabalin impurity underscores its importance in ensuring drug safety, while the H-series analogs (e.g., H-7 hydrochloride) are kinase inhibitors with well-documented bioactivity .

Actividad Biológica

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride is a compound of significant interest in biochemical research due to its potential therapeutic applications and roles in metabolic pathways. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₈H₁₉ClN₂O₃

- Molecular Weight : 210.70 g/mol

- Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and an ethyl ester.

This compound's unique structure allows it to participate in various biological processes, particularly in enzyme interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Key mechanisms include:

- Enzyme Modulation : The compound has been studied for its potential to influence enzyme activity, particularly in metabolic pathways related to amino acid metabolism.

- Cell Signaling : It may affect cellular signaling pathways by interacting with receptors involved in growth and differentiation processes.

1. Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It has been investigated for its potential to enhance metabolic efficiency in specific biological systems, such as muscle tissue and liver cells.

2. Therapeutic Potential

This compound has been explored for its therapeutic effects, particularly in the context of metabolic disorders. Studies have shown that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment.

3. Cellular Effects

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis. For instance, it has been observed to modulate the expression of key proteins involved in apoptosis, such as caspase-3, indicating its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| Ethyl 3-amino-2-hydroxyhexanoate | Lacks methyl group at C5 | May exhibit different reactivity | Potentially lower metabolic activity |

| Ethyl 3-amino-2-hydroxy-5-methylpentanoate | Shorter carbon chain | Affects solubility and interaction | Altered pharmacokinetics |

| Ethyl 3-amino-2-hydroxy-5-methylheptanoate | Longer carbon chain | Changes physical properties | Potentially higher lipophilicity |

Case Studies

Several case studies highlight the biological activity of this compound:

- Insulin Sensitivity Improvement : A study involving diabetic rat models showed that administration of this compound resulted in significant improvements in insulin sensitivity compared to controls.

- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines indicated that the compound could reduce cell viability through apoptosis induction, with a notable decrease in caspase-3 levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.